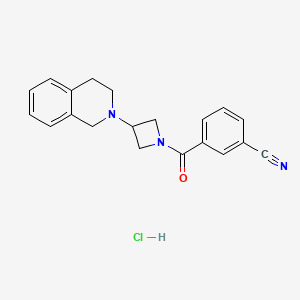

1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

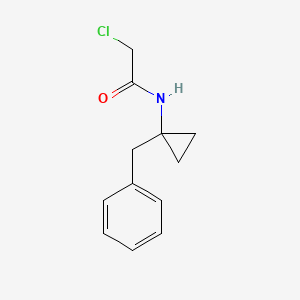

The compound "1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride" is a derivative of arylpiperazine, a class of compounds known for their diverse pharmacological activities. Arylpiperazines are often explored for their potential as central nervous system agents, including antidepressants and receptor antagonists .

Synthesis Analysis

The synthesis of related arylpiperazine derivatives typically involves multi-step organic reactions. For instance, the synthesis of similar compounds has been achieved through reductive amination, followed by reactions with various substituted aromatic aldehydes . Another method includes aminomethylation of ketones, followed by reduction and interaction with Grignard reagents to yield the desired dihydrochlorides . These methods highlight the complexity and versatility of synthetic routes available for arylpiperazine derivatives.

Molecular Structure Analysis

The molecular structure of arylpiperazine derivatives is characterized by the presence of a piperazine ring attached to an aryl group. The specific substituents on the aryl group and the piperazine nitrogen atoms can significantly influence the compound's bioactivity and receptor affinity . X-ray crystallography and molecular modeling are common techniques used to analyze the structure and conformation of these molecules .

Chemical Reactions Analysis

Arylpiperazine derivatives can undergo various chemical reactions, including amination, bromination, and reactions with Grignard reagents, as part of their synthesis . The reactivity of these compounds is often influenced by the substituents on the aryl and piperazine rings, which can be strategically modified to achieve desired biological properties .

Physical and Chemical Properties Analysis

The physicochemical properties of arylpiperazine derivatives, such as lipophilicity (log kw) and dissociation constant (pKa), are crucial for their pharmacokinetic profile. These properties are typically determined using techniques like reversed-phase high-performance liquid chromatography (RP-HPLC) and capillary zone electrophoresis . The "drug-likeness" of these compounds is often assessed using the Lipinski Rule of Five, which predicts their potential as orally active drugs in humans .

Applications De Recherche Scientifique

Synthesis and Biological Properties

- The compound has been synthesized through aminomethylation and reduction processes, and some of its dihydrochlorides have demonstrated anti-inflammatory, analgesic, and peripheral N-cholinolytic properties (Геворгян et al., 2017).

Structural Analysis and Binding Mechanisms

- Studies involving similar arylpiperazine derivatives, related to 1-(4-Benzylpiperazin-1-yl)-3-(4-Propylphenoxy)Propan-2-ol Dihydrochloride, have focused on their bioactivity against α1A-adrenoceptor, including conformational analysis and molecular docking to elucidate binding mechanisms (Xu et al., 2016).

Antidepressant Properties

- Certain derivatives of arylpiperazine, related to the mentioned compound, have been designed and evaluated for their antidepressant properties, particularly targeting 5-HT reuptake inhibition and 5-HT1A receptor antagonism (Martínez-Esparza et al., 2001).

Molecular Docking and Antagonistic Activity

- The compound's structural analogs have been studied for their molecular docking properties and antagonist activity against α1-receptors, contributing to the development of new receptor antagonists (Hon, 2013).

Antimalarial Potential

- Some derivatives related to 1-(4-Benzylpiperazin-1-yl)-3-(4-Propylphenoxy)Propan-2-ol Dihydrochloride have been explored for their potential antimalarial properties, indicating a broader scope of pharmacological applications (Barlin & Jiravinyu, 1990).

Propriétés

IUPAC Name |

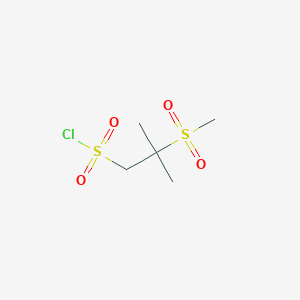

1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2.2ClH/c1-2-6-20-9-11-23(12-10-20)27-19-22(26)18-25-15-13-24(14-16-25)17-21-7-4-3-5-8-21;;/h3-5,7-12,22,26H,2,6,13-19H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXYYLNRYDLZFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)CC3=CC=CC=C3)O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

441.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-benzylpiperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol Dihydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-cyano-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzamide](/img/structure/B2506391.png)

![4-[1-(4-Chlorophenyl)-2-aziranyl]pyridine](/img/structure/B2506392.png)

![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-chlorobenzamide](/img/structure/B2506398.png)

![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2506402.png)

![Tert-butyl 4,4-dimethyl-1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B2506409.png)

![methyl 6-oxo-3-phenyl-2H,6H-[1,3,4]thiadiazino[2,3-b]quinazoline-9-carboxylate](/img/structure/B2506411.png)